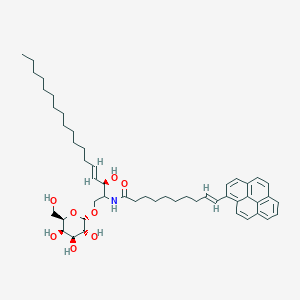
Pyrgalcer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrgalcer, also known as 4,5-dihydro-1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. Pyrgalcer belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine. The purpose of
Mécanisme D'action
Pyrgalcer acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release into the synaptic cleft. The exact mechanism of action of pyrgalcer is not well understood, but it is believed to involve the interaction with transporters and receptors in the brain.
Effets Biochimiques Et Physiologiques
Pyrgalcer has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also increases heart rate and blood pressure, which are common physiological effects of stimulants. Pyrgalcer has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrgalcer has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter levels in the brain are well characterized. However, pyrgalcer has several limitations. It is a novel psychoactive substance, and its long-term effects on the brain are not well understood. Additionally, its effects on behavior and cognition may vary depending on the dose and the route of administration.
Orientations Futures
There are several future directions for research on pyrgalcer. One area of interest is the potential therapeutic applications of pyrgalcer in the treatment of psychiatric disorders such as depression and addiction. Another area of interest is the development of more selective and potent pyrgalcer analogs that could be used to study the specific roles of dopamine, norepinephrine, and serotonin in the brain. Finally, more research is needed to understand the long-term effects of pyrgalcer on the brain and behavior.
In conclusion, pyrgalcer is a novel psychoactive substance that has potential applications in scientific research. It acts as a reuptake inhibitor and releasing agent of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Pyrgalcer has several advantages for lab experiments, but its long-term effects on the brain and behavior are not well understood. There are several future directions for research on pyrgalcer, including its potential therapeutic applications and the development of more selective and potent analogs.
Méthodes De Synthèse
Pyrgalcer can be synthesized using a two-step process. The first step involves the condensation of Pyrgalcer1,3-benzodioxol-5-carboxylic acid with 1-pyrrolidinopentan-1-one to produce Pyrgalcer1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yl-pentan-1-one intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce pyrgalcer.
Applications De Recherche Scientifique
Pyrgalcer has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to increase dopamine and norepinephrine levels in the brain, which could lead to a better understanding of the mechanisms underlying addiction and other psychiatric disorders. Pyrgalcer may also be useful in studying the effects of stimulants on cognitive function and memory.
Propriétés
Numéro CAS |
137593-41-0 |
|---|---|
Nom du produit |
Pyrgalcer |
Formule moléculaire |
C50H71NO8 |
Poids moléculaire |
814.1 g/mol |
Nom IUPAC |
(E)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-10-pyren-1-yldec-9-enamide |
InChI |
InChI=1S/C50H71NO8/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-26-42(53)41(35-58-50-49(57)48(56)47(55)43(34-52)59-50)51-44(54)27-21-18-15-12-13-16-19-23-36-28-29-39-31-30-37-24-22-25-38-32-33-40(36)46(39)45(37)38/h19-20,22-26,28-33,41-43,47-50,52-53,55-57H,2-18,21,27,34-35H2,1H3,(H,51,54)/b23-19+,26-20+/t41?,42-,43-,47+,48+,49-,50+/m1/s1 |
Clé InChI |
MJGFYEMZFWUTOG-FZEZEXDMSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC/C=C/C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)O |
Synonymes |
1-O-galactopyranosyl-N-(10-(1-pyrene-9-enedecanoyl)sphingosine) PyrGalCe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




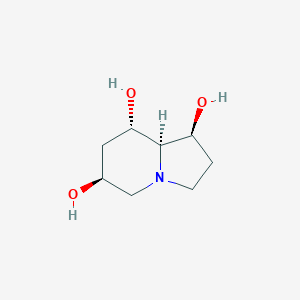
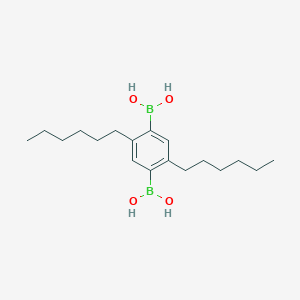
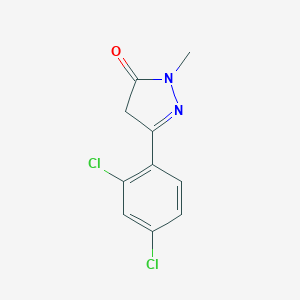
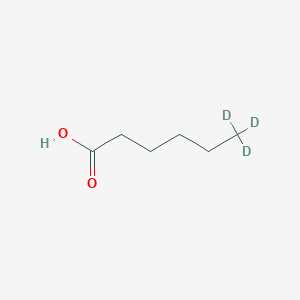
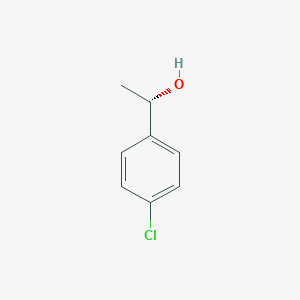


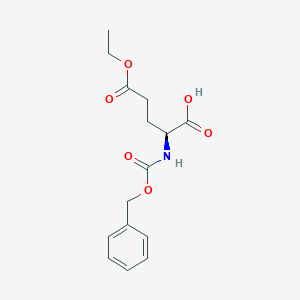


![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)

